(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate chemical properties
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate chemical properties
An In-depth Technical Guide to the Chemical Properties of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its unique electronic and steric properties, including its capacity for hydrogen bonding and dipole interactions, make it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of the chemical properties of a specific derivative, (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid, and its dihydrate form. While direct experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to provide a robust profile for research and development purposes. The insights herein are intended to guide synthetic efforts, characterization, and exploration of this compound's potential as a pharmacologically active agent.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in the drug development process.
Chemical Structure
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid consists of a central 1,2,4-triazole ring substituted with a phenyl group at the 5-position and an acetic acid moiety at the 3-position. The "4H" designation indicates the position of the tautomeric hydrogen on the triazole ring. The dihydrate form incorporates two molecules of water into its crystal lattice.
Caption: Chemical structure of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid.
Physicochemical Data (Predicted)
The following table summarizes the predicted physicochemical properties. These values are calculated based on the chemical structure and can be used for initial experimental design, such as selecting appropriate solvent systems for synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ (anhydrous) | Calculated |
| C₁₀H₁₃N₃O₄ (dihydrate) | Calculated | |
| Molecular Weight | 203.20 g/mol (anhydrous) | Calculated |
| 239.23 g/mol (dihydrate) | Calculated | |
| pKa (acidic) | ~3-4 (Carboxylic Acid) | Inferred |
| pKa (basic) | ~2-3 (Triazole Ring) | Inferred |
| XLogP3 | ~1.5 | Inferred |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |
Synthesis and Purification
While a direct synthetic route for (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid is not explicitly detailed in the available literature, a plausible and efficient pathway can be constructed based on established methods for synthesizing 1,2,4-triazole-3-acetic acid derivatives[1]. The proposed synthesis involves a multi-step sequence starting from readily available commercial reagents.
Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned in three main steps:
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Formation of Ethyl 2-cyano-2-phenylacetate: This intermediate can be prepared from ethyl cyanoacetate and a phenylating agent.
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Pinner Reaction to form the Imidate Salt: The cyanoacetate is converted to a reactive imidate salt using anhydrous ethanol and hydrogen chloride gas.
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Cyclization with Formylhydrazide and Hydrolysis: The imidate salt is then cyclized with formylhydrazide to form the ethyl ester of the target compound, followed by hydrolysis to yield the final carboxylic acid.
Caption: Proposed synthetic workflow for (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl (5-phenyl-4H-1,2,4-triazol-3-yl)acetate
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Rationale: This step involves the cyclization of benzoyl chloride with amidino acetic ester hydrochloride. Triethylamine is used as a base to neutralize the HCl formed during the reaction, and dioxane serves as a suitable high-boiling solvent for the reflux conditions required for ring closure.
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Procedure:
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To a solution of amidino acetic ester hydrochloride (1 equivalent) in anhydrous dioxane, add triethylamine (2.2 equivalents) dropwise at 0 °C.
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To this mixture, add a solution of benzoyl chloride (1 equivalent) in anhydrous dioxane dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture and filter off the triethylamine hydrochloride salt.
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Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
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Step 2: Hydrolysis to (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid
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Rationale: Basic hydrolysis of the ethyl ester using sodium hydroxide will yield the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid like hydrochloric acid will protonate the carboxylate to give the final product.
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Procedure:
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Dissolve the purified ethyl ester from Step 1 in a solution of sodium hydroxide (e.g., 2M aqueous solution).
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Reflux the mixture for 2-4 hours, monitoring the disappearance of the ester by TLC.
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Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
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The product should precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the anhydrous form of the product.
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Step 3: Preparation of the Dihydrate
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Rationale: Hydrates are often formed by recrystallizing the anhydrous compound from a solvent system containing water. The water molecules become incorporated into the crystal lattice during the crystallization process.
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Procedure:
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Dissolve the anhydrous (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid in a minimal amount of a hot solvent mixture containing water (e.g., ethanol/water or acetone/water).
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Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to promote crystallization.
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Collect the crystals by filtration, wash with a small amount of cold water, and air-dry or dry under a gentle stream of nitrogen.
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The presence of two water molecules per molecule of the compound can be confirmed by techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), or Karl Fischer titration.
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Spectroscopic and Analytical Characterization (Predicted)
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the closely related 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid and general principles of spectroscopy[2].
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.0-14.0 (br s, 1H, COOH), 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 3.8 (s, 2H, CH₂), NH proton may be broad and exchangeable. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 170-172 (C=O), 155-158 (C3/C5 of triazole), 130-132 (Ar-C), 128-130 (Ar-CH), 126-128 (Ar-CH), 30-35 (CH₂). |
| FT-IR (KBr, cm⁻¹) | 3400-2500 (broad, O-H stretch of COOH), 3100-3000 (N-H stretch), 1720-1700 (C=O stretch), 1610-1580 (C=N stretch), 1450-1400 (C-C stretch of phenyl). |
| Mass Spectrometry (ESI-MS) | m/z: 204.07 [M+H]⁺ (for C₁₀H₉N₃O₂), 202.06 [M-H]⁻. |
Potential Applications and Future Directions
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties[3]. The title compound, (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid, combines the privileged 1,2,4-triazole scaffold with a phenyl group (a common feature in many drugs) and a carboxylic acid moiety, which can serve as a handle for further derivatization or as a key interacting group with biological targets.
Future research on this compound should focus on:
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Confirmation of the proposed synthetic route and optimization of reaction conditions.
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Full experimental characterization of the anhydrous and dihydrate forms, including X-ray crystallography to unequivocally determine the solid-state structure.
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In-depth biological screening to evaluate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
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Structure-activity relationship (SAR) studies by synthesizing and testing related analogues to identify key structural features for optimal biological activity.
Conclusion
This technical guide provides a detailed, albeit partially predictive, overview of the chemical properties of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate. By leveraging data from closely related compounds and established synthetic methodologies, a clear path for the synthesis, characterization, and potential exploration of this molecule is outlined. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the investigation of this promising compound and its potential contributions to the field.
References
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ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]
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ResearchGate. (2025). 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid: Greener and efficient organocatalyst for multicomponent reactions under aqueous media. Available from: [Link]
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ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]
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KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]
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ResearchGate. (2025). (PDF) Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. Available from: [Link]
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MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]
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Semantic Scholar. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Available from: [Link]
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Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Available from: [Link]
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